molecular formula C13H11Cl2N3OS B2674708 N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide CAS No. 865659-42-3

N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide

Cat. No.: B2674708
CAS No.: 865659-42-3
M. Wt: 328.2 g/mol
InChI Key: FEZCRMMCFALDNJ-UHFFFAOYSA-N
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Description

N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide is a synthetic organic compound featuring a thiazole core functionalized with a 2,4-dichlorobenzoyl group and a dimethyliminoformamide moiety. This structure places it within a class of heterocycles known for significant potential in medicinal chemistry research. Thiazole and related thiadiazole derivatives are extensively studied for their diverse biological activities, which include acting as anticonvulsant agents by potentially modulating the GABAA receptor pathway to help prevent abnormal neuronal firing in the brain . Furthermore, structurally similar N-(thiazol-2-yl)-benzamide analogs have been identified in scientific literature as potent and selective antagonists for the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, functioning as negative allosteric modulators . The presence of the thiazole ring, a privileged scaffold in drug discovery, is found in various FDA-approved pharmaceuticals and is associated with a wide range of research applications, including anticancer, antimicrobial, and anti-inflammatory studies . This compound serves as a valuable chemical intermediate and probe for researchers investigating neuropharmacology, ion channel function, and the development of new therapeutic agents. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

865659-42-3

Molecular Formula

C13H11Cl2N3OS

Molecular Weight

328.2 g/mol

IUPAC Name

N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C13H11Cl2N3OS/c1-18(2)7-17-13-16-6-11(20-13)12(19)9-4-3-8(14)5-10(9)15/h3-7H,1-2H3

InChI Key

FEZCRMMCFALDNJ-UHFFFAOYSA-N

SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CN(C)C=NC1=NC=C(S1)C(=O)C2=C(C=C(C=C2)Cl)Cl

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the dichlorobenzoyl group.

    Oxidation and Reduction Reactions: The thiazole ring can be involved in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amide derivative, while oxidation might result in the formation of sulfoxides or sulfones.

Scientific Research Applications

N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dichlorobenzoyl group and thiazole ring are key structural features that enable the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Substituent Effects on Benzoyl/Thiazole Moieties

Chlorinated Benzoyl Derivatives
  • N'-[5-(4-Chlorobenzoyl)-1,3-Thiazol-2-yl]-N,N-Dimethyliminoformamide (C₁₃H₁₂ClN₃OS): Differs by a single chlorine substitution (4-Cl vs. 2,4-Cl₂). Molecular weight: 293.78 vs. 328.22 (estimated for 2,4-Cl₂ analog).
  • N-[5-(2,4-Dichlorophenyl)-1,3,4-Thiadiazol-2-yl]-3-Methylbenzamide (C₁₆H₁₁Cl₂N₃OS): Replaces thiazole with thiadiazole and substitutes benzamide for dimethyliminoformamide. Higher molecular weight (364.25) due to the thiadiazole core.
Heterocyclic Core Variations
  • Z-N'-(Benzo[d]Thiazol-2-yl)-N,N-Dimethylformimidamide: Benzothiazole core instead of thiazole.

Functional Group Comparisons

  • Dimethyliminoformamide vs. Amide/Thiourea Groups: N-(5-Chloro-1,3-Thiazol-2-yl)-2,4-Difluorobenzamide:
  • Contains a benzamide group instead of dimethyliminoformamide.
  • Demonstrated PFOR enzyme inhibition via amide conjugation, suggesting the target compound’s formamidine group may engage similar mechanisms but with altered basicity .
    • Bis-(1-(2,4-Dichlorobenzoyl)-3-Methylthiourea) Iron (III) Complex :
  • Thiourea derivative with 2,4-dichlorobenzoyl; the iron coordination highlights metal-binding capabilities absent in the target compound .

Physicochemical Data

Compound Molecular Weight logP (Predicted) Solubility (mg/mL) Purity
Target Compound (2,4-Cl₂ analog) 328.22 3.8 <0.1 (DMSO) >90%*
N'-[5-(4-Cl-Benzoyl)-Thiazol] 293.78 3.2 0.5 (DMSO) >90%
N-[5-(2,4-Cl₂-Ph)-Thiadiazol] 364.25 4.1 <0.1 (DMSO) N/A

*Estimated based on analog data.

Biological Activity

N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide (CAS No. 865659-42-3) is a synthetic organic compound featuring a thiazole ring, a dichlorobenzoyl group, and a dimethyliminoformamide moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of enzyme inhibition and anticancer properties.

  • Molecular Formula : C13H11Cl2N3OS
  • Molecular Weight : 328.22 g/mol
  • IUPAC Name : N'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide
  • Structure : The compound's structure is characterized by the presence of a thiazole ring and a dichlorobenzoyl group, which are critical for its biological activity.
PropertyValue
CAS No.865659-42-3
Molecular FormulaC13H11Cl2N3OS
Molecular Weight328.22 g/mol
IUPAC NameN'-[5-(2,4-dichlorobenzoyl)-1,3-thiazol-2-yl]-N,N-dimethylmethanimidamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The structural features of the compound facilitate binding to these targets, potentially inhibiting their activity or altering their function. This mechanism is particularly relevant in studies focused on enzyme inhibition and cancer therapy.

Anticancer Activity

Research has indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives demonstrate selective cytotoxicity against leukemia cell lines with GI₅₀ values ranging from 1.64 to 4.58 μM .

Enzyme Inhibition Studies

The compound has also been evaluated for its potential as an enzyme inhibitor. The presence of the dichlorobenzoyl group enhances its capability to inhibit various enzymes involved in metabolic pathways. Specific studies have focused on the inhibition rates and mechanisms by which this compound affects enzyme activity.

Case Studies

  • Case Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects of thiazole derivatives.
    • Methodology : In vitro testing against various cancer cell lines.
    • Findings : Significant inhibition was observed in leukemia cell lines with some derivatives showing lower GI₅₀ values than standard chemotherapeutics .
  • Enzyme Inhibition Analysis :
    • Objective : Assess the inhibitory effects on selected enzymes.
    • Methodology : Enzyme assays were performed to measure activity levels in the presence of the compound.
    • Results : The compound exhibited notable inhibition rates against specific target enzymes, suggesting its potential as a therapeutic agent in metabolic disorders.

Comparative Analysis with Similar Compounds

The unique combination of structural features in this compound differentiates it from other compounds such as:

  • 2,4-Dichlorobenzoic Acid : Lacks the thiazole and dimethyliminoformamide groups.
  • N,N-Dimethylformamide : Does not contain the dichlorobenzoyl or thiazole components.

This structural uniqueness contributes to its distinct biological activities and potential applications in research and therapeutics.

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